molecular formula C9H14O3 B14573025 4-Hydroxy-5-methyl-3-(2-methylpropyl)furan-2(5H)-one CAS No. 61603-85-8

4-Hydroxy-5-methyl-3-(2-methylpropyl)furan-2(5H)-one

Cat. No.: B14573025
CAS No.: 61603-85-8
M. Wt: 170.21 g/mol
InChI Key: NJOGWRILDYNOAZ-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-3-(2-methylpropyl)furan-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a hydroxyl group, a methyl group, and a 2-methylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-3-(2-methylpropyl)furan-2(5H)-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable aldehyde or ketone, the compound can be synthesized via a series of condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-3-(2-methylpropyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-Hydroxy-5-methyl-3-(2-methylpropyl)furan-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.

    Industry: It can be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-3-(2-methylpropyl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The hydroxyl group and the furan ring are likely key functional groups involved in its activity.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A furan derivative with an aldehyde group.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.

    2,5-Dimethylfuran: A furan derivative with two methyl groups.

Uniqueness

4-Hydroxy-5-methyl-3-(2-methylpropyl)furan-2(5H)-one is unique due to its specific combination of functional groups and side chains, which may confer distinct chemical and biological properties compared to other furan derivatives.

Properties

CAS No.

61603-85-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-hydroxy-2-methyl-4-(2-methylpropyl)-2H-furan-5-one

InChI

InChI=1S/C9H14O3/c1-5(2)4-7-8(10)6(3)12-9(7)11/h5-6,10H,4H2,1-3H3

InChI Key

NJOGWRILDYNOAZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=O)O1)CC(C)C)O

Origin of Product

United States

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